molecular formula C30H31N5O5S B2973255 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 310449-04-8

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No. B2973255
M. Wt: 573.67
InChI Key: SBBNYAHXPPBKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C30H31N5O5S and its molecular weight is 573.67. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-4-methylbenzenesulfonamide to form the corresponding amide. The amide is then reacted with 2-(indolin-1-yl)-2-oxoethyl bromide to form the intermediate. This intermediate is then reacted with 5-mercapto-4-(m-tolyl)-4H-1,2,4-triazole in the presence of a base to form the final compound.

Starting Materials
3,4,5-trimethoxybenzoic acid, thionyl chloride, N-(2-aminoethyl)-4-methylbenzenesulfonamide, 2-(indolin-1-yl)-2-oxoethyl bromide, 5-mercapto-4-(m-tolyl)-4H-1,2,4-triazole, base

Reaction
3,4,5-trimethoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride., The acid chloride is then reacted with N-(2-aminoethyl)-4-methylbenzenesulfonamide to form the corresponding amide., The amide is then reacted with 2-(indolin-1-yl)-2-oxoethyl bromide to form the intermediate., This intermediate is then reacted with 5-mercapto-4-(m-tolyl)-4H-1,2,4-triazole in the presence of a base to form the final compound.

properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O5S/c1-19-8-7-10-22(14-19)35-26(17-31-29(37)21-15-24(38-2)28(40-4)25(16-21)39-3)32-33-30(35)41-18-27(36)34-13-12-20-9-5-6-11-23(20)34/h5-11,14-16H,12-13,17-18H2,1-4H3,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBNYAHXPPBKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

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